molecular formula C14H17NO2 B1609119 6-(1H-indol-3-yl)hexanoic acid CAS No. 25177-65-5

6-(1H-indol-3-yl)hexanoic acid

Cat. No. B1609119
Key on ui cas rn: 25177-65-5
M. Wt: 231.29 g/mol
InChI Key: MDAWQYLSKUSBQG-UHFFFAOYSA-N
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Patent
US07173045B2

Procedure details

In a water separator, indole (50 g, 0.43 mol.), ε-caprolactone (oxepan-2-one, 55.9 g, 0.49 mol.), potassium hydroxide (35.9 g, 0.64 mol.) in p-cymene (1-isopropyl-4-methylbenzene, 250 ml) were heated at boiling for 4 d, with stirring. For working up, water (200 ml) was added to the mixture, the phases were separated, and the aqueous phase was adjusted to pH 4 with 2M HCl and stored for 2 d at 4° C. in a refrigerator. The resulting solid was filtered off with suction and washed with water (3×20 ml). Recrystallisation from ether (50 ml) yielded 6-(1H-indol-3-yl)hexanoic acid in the form of a white solid having a melting point of 124–126° C. in a yield of 16.9 g.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.9 g
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[C:11]1(=[O:18])[O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[OH-].[K+]>CC1C=CC(C(C)C)=CC=1>[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]([OH:18])=[O:17])=[CH:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
50 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
55.9 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
35.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
WAIT
Type
WAIT
Details
stored for 2 d at 4° C. in a refrigerator
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off with suction
WASH
Type
WASH
Details
washed with water (3×20 ml)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ether (50 ml)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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